molecular formula C9H12O B14512679 6,6-Dimethylhepta-1,4-diyn-3-ol CAS No. 62679-54-3

6,6-Dimethylhepta-1,4-diyn-3-ol

Cat. No.: B14512679
CAS No.: 62679-54-3
M. Wt: 136.19 g/mol
InChI Key: OQYNGGCAAJJDDW-UHFFFAOYSA-N
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Description

6,6-Dimethylhepta-1,4-diyn-3-ol is an organic compound with the molecular formula C9H12O. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a unique molecule with interesting chemical properties. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylhepta-1,4-diyn-3-ol typically involves the reaction of t-butylacetylene with a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures between -40°C to +20°C. The reaction mixture is quenched, and the product is isolated .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylhepta-1,4-diyn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

6,6-Dimethylhepta-1,4-diyn-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,6-Dimethylhepta-1,4-diyn-3-ol involves its interaction with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in electrophilic and nucleophilic reactions. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylhepta-1,4-diyn-3-ol is unique due to its combination of triple bonds and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62679-54-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

6,6-dimethylhepta-1,4-diyn-3-ol

InChI

InChI=1S/C9H12O/c1-5-8(10)6-7-9(2,3)4/h1,8,10H,2-4H3

InChI Key

OQYNGGCAAJJDDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(C#C)O

Origin of Product

United States

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